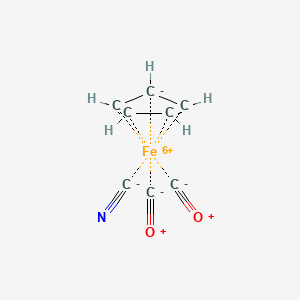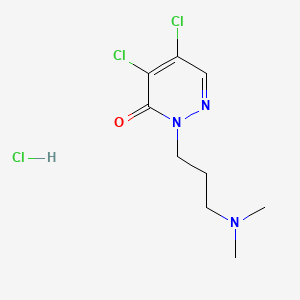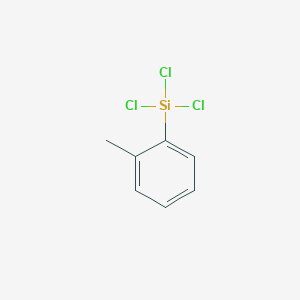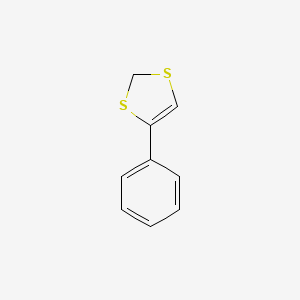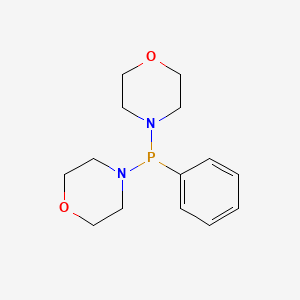
4,4'-(Phenylphosphanediyl)dimorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimorpholinophenylphosphine is an organophosphorus compound that features a phenyl group bonded to a phosphorus atom, which is further bonded to two morpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimorpholinophenylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorophenylphosphine with morpholine in the presence of a base. The reaction typically proceeds as follows: [ \text{PhPCl}_2 + 2 \text{Morpholine} \rightarrow \text{PhP(Morpholine)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of dimorpholinophenylphosphine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Dimorpholinophenylphosphine undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Dimorpholinophenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which dimorpholinophenylphosphine exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition states and intermediates in catalytic cycles.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity.
Material Science: Forms stable complexes that can be incorporated into polymer matrices or nanostructures.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with three phenyl groups bonded to phosphorus.
Diphenylphosphine: Contains two phenyl groups bonded to phosphorus.
Morpholinophosphine: Features a morpholine ring bonded to phosphorus.
Uniqueness
Dimorpholinophenylphosphine is unique due to the presence of both morpholine rings and a phenyl group, which imparts distinct steric and electronic properties. This makes it particularly effective as a ligand in catalysis and useful in the synthesis of complex materials.
Propiedades
Número CAS |
13337-35-4 |
|---|---|
Fórmula molecular |
C14H21N2O2P |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
dimorpholin-4-yl(phenyl)phosphane |
InChI |
InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |
Clave InChI |
LQFNADMUTCJBTG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
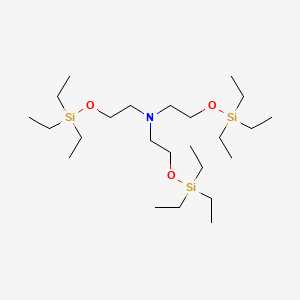


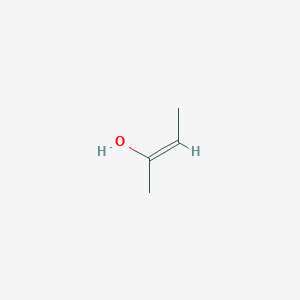
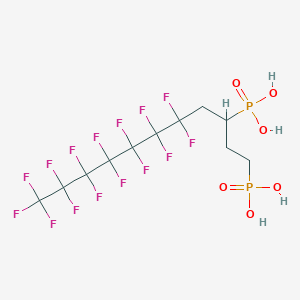
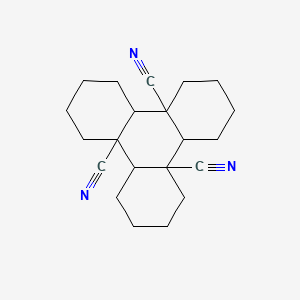
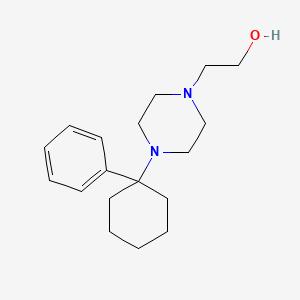

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
